molecular formula C20H22O B14455715 1-(But-3-en-1-yl)-2-methyl-3-phenyl-2,3-dihydro-1H-inden-1-ol CAS No. 75032-48-3

1-(But-3-en-1-yl)-2-methyl-3-phenyl-2,3-dihydro-1H-inden-1-ol

Cat. No.: B14455715
CAS No.: 75032-48-3
M. Wt: 278.4 g/mol
InChI Key: WHEKPGKJVPGLRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(But-3-en-1-yl)-2-methyl-3-phenyl-2,3-dihydro-1H-inden-1-ol is a complex organic compound with a unique structure that combines an indene backbone with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(But-3-en-1-yl)-2-methyl-3-phenyl-2,3-dihydro-1H-inden-1-ol typically involves multi-step organic reactions. One common method includes the alkylation of an indene derivative with a but-3-en-1-yl halide under basic conditions, followed by reduction and subsequent functional group modifications . The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(But-3-en-1-yl)-2-methyl-3-phenyl-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The compound can be reduced to its corresponding alkane using hydrogenation catalysts such as palladium on carbon (Pd/C).

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions:

    Oxidation: PCC, Jones reagent, or potassium permanganate in acetone or dichloromethane.

    Reduction: Hydrogen gas with Pd/C or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nitric acid for nitration, bromine or chlorine for halogenation in solvents like acetic acid or chloroform.

Major Products Formed:

    Oxidation: Formation of 1-(But-3-en-1-yl)-2-methyl-3-phenyl-2,3-dihydro-1H-inden-1-one.

    Reduction: Formation of 1-(But-3-en-1-yl)-2-methyl-3-phenyl-2,3-dihydro-1H-indane.

    Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

1-(But-3-en-1-yl)-2-methyl-3-phenyl-2,3-dihydro-1H-inden-1-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(But-3-en-1-yl)-2-methyl-3-phenyl-2,3-dihydro-1H-inden-1-ol is not fully understood. it is believed to interact with various molecular targets and pathways:

    Molecular Targets: The compound may bind to specific enzymes or receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Uniqueness: 1-(But-3-en-1-yl)-2-methyl-3-phenyl-2,3-dihydro-1H-inden-1-ol is unique due to its combination of an indene backbone with a but-3-en-1-yl group and a hydroxyl functional group. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

CAS No.

75032-48-3

Molecular Formula

C20H22O

Molecular Weight

278.4 g/mol

IUPAC Name

1-but-3-enyl-2-methyl-3-phenyl-2,3-dihydroinden-1-ol

InChI

InChI=1S/C20H22O/c1-3-4-14-20(21)15(2)19(16-10-6-5-7-11-16)17-12-8-9-13-18(17)20/h3,5-13,15,19,21H,1,4,14H2,2H3

InChI Key

WHEKPGKJVPGLRV-UHFFFAOYSA-N

Canonical SMILES

CC1C(C2=CC=CC=C2C1(CCC=C)O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.